4-Benzylmorpholin-3-one
CAS No.: 61636-32-6
Cat. No.: VC2039781
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61636-32-6 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 4-benzylmorpholin-3-one |
Standard InChI | InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Standard InChI Key | PXAJALSKRUHGJR-UHFFFAOYSA-N |
SMILES | C1COCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES | C1COCC(=O)N1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
4-Benzylmorpholin-3-one features a six-membered morpholine ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 3-position and a benzyl group attached to the nitrogen at the 4-position. This structural configuration contributes to its unique chemical behavior and reactivity.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | 4-Benzylmorpholin-3-one |
CAS Number | 61636-32-6 |
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 4-benzylmorpholin-3-one |
InChI | InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChIKey | PXAJALSKRUHGJR-UHFFFAOYSA-N |
SMILES | C1COCC(=O)N1CC2=CC=CC=C2 |
Table 1: Physical and chemical properties of 4-Benzylmorpholin-3-one
Structural Features
The compound's structure combines several important functional groups:
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A morpholine ring (six-membered heterocycle with oxygen and nitrogen)
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A carbonyl group (C=O) at position 3
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A benzyl substituent (phenylmethyl group) at position 4 (the nitrogen atom)
These structural elements provide multiple sites for potential chemical modifications, contributing to the compound's utility in organic synthesis.
Synthesis Methods
The synthesis of 4-Benzylmorpholin-3-one can be accomplished through several routes, with the most direct method involving the N-benzylation of morpholin-3-one.
Standard Synthesis Procedure
A well-documented synthesis procedure involves the reaction of morpholin-3-one with benzyl bromide in the presence of a base:
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A round-bottom flask is charged with morpholin-3-one (1 g, 9.85 mmol) and N,N-dimethylformamide (30 mL)
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The resulting solution is cooled to 0°C
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Sodium hydride (60% in mineral oil, 0.51 g, 12.85 mmol) is added
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The suspension is warmed to room temperature
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Benzyl bromide (2.47 mL, 20.77 mmol) is added
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The reaction mixture is stirred for 16 hours
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Upon completion, the reaction is quenched with brine (10 mL)
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The product is extracted with ethyl acetate (3 × 20 mL)
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The extract is dried over anhydrous Na2SO4
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The crude product is purified by flash chromatography on silica using 40% acetone in pentane as eluent
This procedure reportedly yields the product as a colorless oil with 100% yield .
Spectroscopic Characterization
Spectroscopic data provides crucial information for structure confirmation and purity assessment of 4-Benzylmorpholin-3-one.
Nuclear Magnetic Resonance (NMR) Data
NMR Type | Parameters | Chemical Shifts and Assignments |
---|---|---|
¹H NMR | 399.78 MHz, CDCl₃, ppm | δ = 3.25 (m, 2H, CH₂O), 3.82 (m, 2H, CH₂N), 4.23 (s, 2H, CH₂O), 4.61 (s, 2H, CH₂Ph), 7.29 (m, 5H, Ar) |
¹³C{¹H} NMR | 100.53 MHz, CDCl₃, ppm | δ = 45.56, 49.54, 64.01, 68.27, 127.84, 128.35, 128.85, 136.27, 166.90 |
Table 2: NMR spectroscopic data for 4-Benzylmorpholin-3-one
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data confirms the molecular formula:
These spectroscopic data provide definitive confirmation of the structure and purity of 4-Benzylmorpholin-3-one.
Chemical Reactivity
The reactivity of 4-Benzylmorpholin-3-one is primarily determined by its functional groups:
Related Compounds and Structural Derivatives
Several structural derivatives of 4-Benzylmorpholin-3-one have been reported in the literature, with modifications at various positions of the core structure.
Hydroxylated Derivatives
4-Benzyl-2-hydroxy-morpholin-3-one (CAS: 287930-73-8) is a closely related compound featuring an additional hydroxyl group at position 2 of the morpholine ring. This compound has a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .
Key differences from 4-Benzylmorpholin-3-one include:
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Additional hydroxyl group at position 2
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Higher molecular weight (207.23 vs 191.23 g/mol)
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More hydrogen bond donors and acceptors
This hydroxylated derivative has been studied for its potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of pharmaceutical compounds .
Comparison with Other Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
4-Benzylmorpholin-3-one | C₁₁H₁₃NO₂ | 191.23 | Base structure |
4-Benzyl-2-hydroxy-morpholin-3-one | C₁₁H₁₃NO₃ | 207.23 | Hydroxyl group at position 2 |
(R)-4-benzyl-6-((benzyloxy)methyl)morpholin-3-one | C₁₉H₂₁NO₃ | 311.38 | (Benzyloxy)methyl group at position 6 and R-stereochemistry |
(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one | C₁₇H₁₆FNO₂ | 285.31 | 4-Fluorophenyl group at position 6 and R-stereochemistry |
Table 3: Comparison of 4-Benzylmorpholin-3-one with related morpholin-3-one derivatives
Synthesis Applications
4-Benzylmorpholin-3-one serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of more complex morpholine derivatives.
As a Synthetic Building Block
The compound can undergo various transformations, including:
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Reactions at the Carbonyl Group: The ketone functionality can be modified through reduction, addition, or condensation reactions to create more complex structures.
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Morpholine Ring Modifications: Further substitution reactions can be performed on the morpholine ring to introduce additional functional groups.
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Derivatization for Pharmaceutical Applications: The basic structure can be elaborated to create compounds with potential pharmacological activities .
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